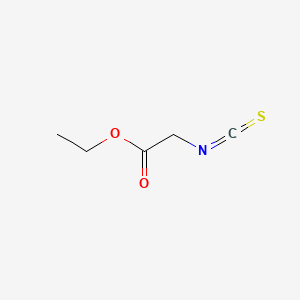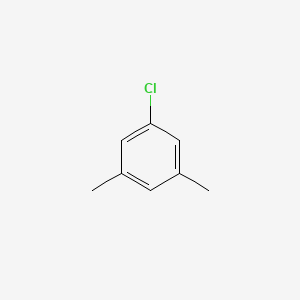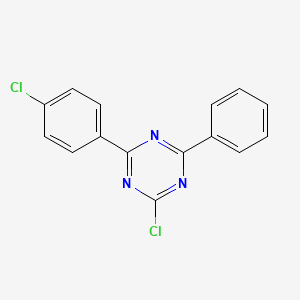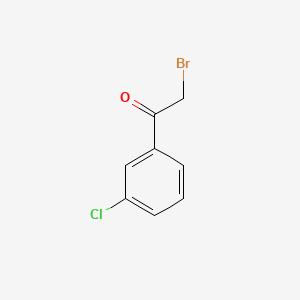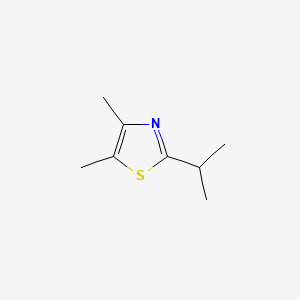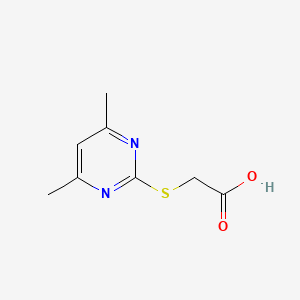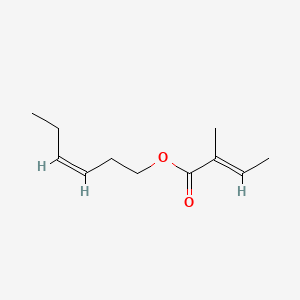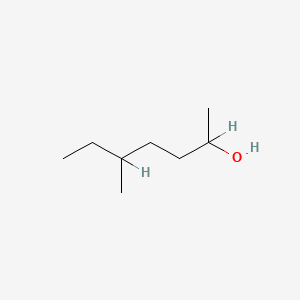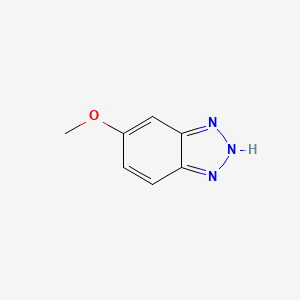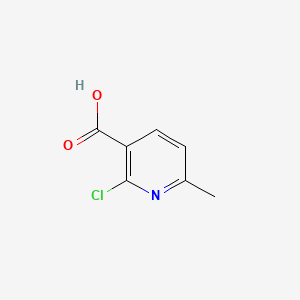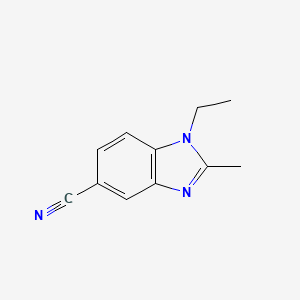
1-Ethyl-2-methyl-5-cyanobenzimidazole
概要
説明
1-Ethyl-2-methyl-5-cyanobenzimidazole is a heterocyclic compound . It is also known by several other names such as 5-Cyano-1-ethyl-2-MethylbenziMidazole, 1-ethyl-2-methylbenzimidazole-5-carbonitrile, 1-Ethyl-2-Methyl-1,3-benzodiazole-5-carbonitrile, 1H-Benzimidazole-5-carbonitrile, 1-ethyl-2-methyl-, and 1-ethyl-2-methyl-1H-benzo[d]imidazole-5-carbonitrile .
Molecular Structure Analysis
The molecular formula of 1-Ethyl-2-methyl-5-cyanobenzimidazole is C11H11N3 . Its molecular weight is 185.22 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Ethyl-2-methyl-5-cyanobenzimidazole, such as its melting point, boiling point, and density, are not specified in the search results .科学的研究の応用
Inhibition of Heme Synthesis and Virus Multiplication
1-Ethyl-2-methyl-5-cyanobenzimidazole derivatives show significant inhibition in the synthesis of heme in chicken erythrocytes, a process vital for various biological functions. This inhibition also aligns with the inhibitory activities noted for the multiplication of influenza A or B virus, suggesting a potential mechanism involving nucleic acid in biosynthesis (Abbott & Dodson, 1954).
Antimicrobial Screening
Compounds containing 1-ethyl-2-methylbenzimidazole structures have demonstrated considerable antimicrobial activity against various gram-positive and negative bacteria and yeast. These findings underscore the potential of such compounds in developing new antimicrobial agents (Fahmy, El-masry, & Ali Abdelwahed, 2001).
HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors
Derivatives of 1-ethyl-2-methyl-5-cyanobenzimidazole, such as 1-[2-(Diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles, have shown efficacy as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. These compounds, active at submicromolar concentration, suggest a promising avenue in anti-AIDS medication research (De Martino et al., 2005).
Chemical Synthesis and Characterization
These compounds also play a significant role in the field of chemical synthesis and characterization. For instance, the reaction of 2-methylbenzimidazole with ethyl cyanoacetate and other derivatives has enabled the creation of novel benzimidazole-based heterocyclic compounds, which have potential applications in various chemical processes and drug development (El-zohry, Mohamed, & Hussein, 2009).
Antibacterial and Antifungal Activities
1-Ethyl-2-methyl-5-cyanobenzimidazole derivatives have shown distinct antibacterial and antifungal activities, which are of significant interest in developing new antimicrobial agents. For instance, 1-(pyridine-3-methyl) 2-ethylbenzimidazole has shown resistance against various bacteria and fungi, highlighting its potential in agricultural and pharmaceutical applications (Qingling et al., 2009).
Topoisomerase I Poisons in Cancer Research
Certain derivatives of 1-ethyl-2-methyl-5-cyanobenzimidazole, specifically terbenzimidazoles, have been identified as poisons for the nuclear enzyme topoisomerase I, demonstrating significant cytotoxic activity against human tumor cell lines. This finding suggests their potential application in cancer research and therapy (Kim et al., 1997).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-ethyl-2-methylbenzimidazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-3-14-8(2)13-10-6-9(7-12)4-5-11(10)14/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSLXELXHYBDGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C=CC(=C2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352289 | |
| Record name | 1-Ethyl-2-methyl-1H-benzimidazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24826141 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Ethyl-2-methyl-5-cyanobenzimidazole | |
CAS RN |
62306-08-5 | |
| Record name | 1-Ethyl-2-methyl-1H-benzimidazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



